2-(Allyloxy)aniline hydrochloride
Description
Contextual Significance as a Versatile Synthetic Intermediate
The significance of 2-(allyloxy)aniline (B49392) hydrochloride in organic synthesis lies in its bifunctional nature. The presence of a reactive aromatic amine and a versatile allyl group on the same scaffold allows for sequential or one-pot multi-component reactions to construct complex molecular architectures. This makes it a valuable building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important motifs in medicinal chemistry and material science. researchgate.net
The strategic placement of the allyloxy group at the ortho position to the amino group facilitates intramolecular reactions, leading to the formation of cyclic structures. This inherent reactivity is exploited in various synthetic methodologies to create diverse molecular scaffolds with potential biological and material applications. researchgate.net
Structural Features and Inherent Reactivity Implications
The chemical properties and reactivity of 2-(allyloxy)aniline hydrochloride are a direct consequence of its distinct structural features: the aromatic amine functional group and the allyl moiety.
Allyl Moiety Chemical Behavior
The allyl group (–CH₂–CH=CH₂) is a highly reactive functional group that can participate in a wide array of chemical transformations. The double bond in the allyl group is susceptible to addition reactions, and the allylic position is prone to substitution reactions.
Key reactions involving the allyl moiety include:
Claisen Rearrangement: A signature reaction of allyl aryl ethers. Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming 2-allyl-6-aminophenol. This rearrangement is a powerful tool for carbon-carbon bond formation.
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form a propyl group, halogenation, and hydrohalogenation.
Oxidation: The double bond can be cleaved by ozonolysis or oxidized to form diols or epoxides.
Palladium-Catalyzed Reactions: The allyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, which allows for the formation of new carbon-carbon bonds.
The interplay between the aromatic amine and the allyl group within the same molecule makes this compound a dynamic and valuable tool for synthetic chemists, enabling the efficient construction of complex and functionally diverse molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO scbio.cn |
| Molecular Weight | 185.65 g/mol scbio.cn |
| CAS Number | 366020-27-1 echemi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-prop-2-enoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h2-6H,1,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSKLVYAIJIJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Allyloxy Aniline Hydrochloride and Analogues
Stepwise Functionalization Protocols from Aromatic Precursors
A common and versatile approach to the synthesis of functionalized anilines involves a multi-step sequence starting from readily available aromatic precursors. This strategy allows for the precise installation of various functional groups on the aromatic ring. A representative example is the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, an analogue of 2-(allyloxy)aniline (B49392), from 2-allylphenol (B1664045). This four-step protocol highlights key functionalization reactions.
Regioselective Nitration and Subsequent Bromination
The initial step in the functionalization of the aromatic precursor often involves nitration, which introduces a nitro group that can later be reduced to an amine. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. For instance, the nitration of 2-allylphenol using a sulfonitric mixture (HNO₃/H₂SO₄) at 0 °C yields a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol.
Following nitration, selective bromination can be achieved to introduce a bromine atom at a specific position on the aromatic ring. The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination. In the synthesis of the aforementioned analogue, 2-allyl-6-nitrophenol is selectively brominated with NBS to afford 2-allyl-4-bromo-6-nitrophenol in good yield.
| Step | Reactant | Reagents | Product | Yield (%) |
| Nitration | 2-Allylphenol | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | 15 |
| Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72 |
Allylation of Phenolic Precursors
The introduction of an allyloxy group is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. In the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, the phenolic group of 2-allyl-4-bromo-6-nitrophenol is alkylated using allyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds efficiently to yield 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene.
| Step | Reactant | Reagents | Product | Yield (%) |
| Allylation | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |
Nitro Group Reduction to Aniline (B41778) Moiety
The final step in this stepwise synthesis is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of zinc powder in the presence of ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. This method provides a high yield of the desired aniline derivative, 3-allyl-2-(allyloxy)-5-bromoaniline, after a short reaction time.
| Step | Reactant | Reagents | Product | Yield (%) |
| Reduction | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl | 3-Allyl-2-(allyloxy)-5-bromoaniline | Not specified |
Transition Metal-Catalyzed Transformations
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of anilines and their derivatives, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-nitrogen bonds.
Palladium-Catalyzed Hydroamination and Allylic Substitution Reactions
Palladium-catalyzed hydroamination of alkenes and allenes provides a direct and atom-economical route to amines. While specific examples for the direct hydroamination of precursors to 2-(allyloxy)aniline are not extensively documented, the general methodology holds promise. For instance, palladium complexes have been shown to catalyze the intermolecular hydroamination of 1-substituted allenes with anilines, selectively producing allylamine (B125299) products. wikipedia.org
More directly relevant is the palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. This reaction involves the substitution of a leaving group in an allylic position with a nucleophile, such as an amine. A general method for the palladium-catalyzed amination of allylic ethers has been developed, which proceeds in excellent yields at room temperature in water. nih.gov This methodology could be applied to the synthesis of 2-(allyloxy)aniline analogues by reacting a suitably substituted allylic ether with an appropriate amine nucleophile. The reaction of various allylic phenyl ether derivatives with amines has been demonstrated to be effective. nih.gov For example, unhindered allyl phenyl ether reacts rapidly with N-methyl-N-naphthylmethylamine to give the corresponding allyl amine in high yield. nih.gov
| Substrate | Amine | Catalyst System | Product | Yield (%) | Time |
| Methallyl phenyl ether | N-Methyl-N-naphthylmethylamine | [Pd(allyl)Cl]₂ / Ligand | N-Methallyl-N-methyl-N-naphthylmethylamine | 81 | 1 h |
| Allyl phenyl ether | N-Methyl-N-naphthylmethylamine | [Pd(allyl)Cl]₂ / Ligand | N-Allyl-N-methyl-N-naphthylmethylamine | 91 | 5 min |
| Secondary phenyl ether | N-Methyl-N-naphthylmethylamine | [Pd(allyl)Cl]₂ / Ligand | Substituted Allylamine | 80 | 5 h |
Palladium-Catalyzed C–N Cross-Coupling Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. nih.govresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov The synthesis of 2-(allyloxy)aniline could be envisioned via a Buchwald-Hartwig amination of 2-(allyloxy)bromobenzene with an ammonia (B1221849) equivalent. The use of ammonia surrogates, such as benzophenone imine, followed by hydrolysis, is a common strategy for the synthesis of primary anilines via this method.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle. While a specific example for the synthesis of 2-(allyloxy)aniline hydrochloride using this method is not detailed in the readily available literature, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides and amines suggests its feasibility for this transformation. nih.gov
| Aryl Halide | Amine | Catalyst System | Product |
| Aryl Halide/Triflate | Primary or Secondary Amine | Pd(0) catalyst, Ligand, Base | Aryl Amine |
Olefin Metathesis Approaches
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This transformation, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), has become a cornerstone of modern organic synthesis due to its functional group tolerance and predictable reactivity. Among the various types of metathesis, cross-metathesis is particularly relevant for the synthesis of allyloxy)aniline analogues.
Cross-metathesis (CM) facilitates the coupling of two different olefin partners. In the context of synthesizing analogues of 2-(allyloxy)aniline, this strategy can be envisioned for constructing the allylic ether linkage. A plausible synthetic route would involve the cross-metathesis of an aniline derivative bearing a terminal alkene with an appropriate allyl partner.
For instance, an N-protected 2-hydroxyaniline could first be vinylated to introduce a terminal double bond. This vinylated aniline derivative could then undergo a cross-metathesis reaction with an allyl alcohol or a related allyl-containing molecule. The choice of catalyst is crucial for success, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts being common choices due to their high activity and stability. The reaction typically involves dissolving the two olefin partners in a suitable solvent like dichloromethane (B109758) or toluene, adding the catalyst, and allowing the reaction to proceed, often with the removal of the volatile ethylene (B1197577) byproduct to drive the equilibrium towards the product.
While the direct cross-metathesis involving anilines can sometimes be challenging due to potential catalyst inhibition by the amine functionality, using N-protected anilines can mitigate this issue. The reaction's efficiency can be influenced by the steric and electronic properties of the substrates and the specific catalyst employed.
Table 1: Representative Catalysts for Olefin Cross-Metathesis This table is generated based on established knowledge in the field of olefin metathesis and does not represent a specific synthesis of 2-(allyloxy)aniline.
| Catalyst Name | Structure | Common Applications & Characteristics |
|---|---|---|
| Grubbs Catalyst (1st Gen) | Ruthenium-based | General-purpose, good for ring-closing metathesis (RCM). |
| Grubbs Catalyst (2nd Gen) | Ruthenium-based | Higher activity, better functional group tolerance, effective for CM. |
| Hoveyda-Grubbs Catalyst (2nd Gen) | Ruthenium-based | High stability, catalyst can be recovered/reused in some cases. |
| Stewart-Grubbs Catalyst | Ruthenium-based | Promotes CM of sterically hindered or electron-deficient olefins. |
Rearrangement-Based Syntheses
Sigmatropic rearrangements, particularly-rearrangements like the aza-Cope reaction, offer a powerful method for carbon-carbon and carbon-nitrogen bond formation with high stereocontrol. These reactions proceed through concerted, pericyclic transition states and can be used to construct complex molecular architectures from simpler precursors.
The 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, involves the-sigmatropic rearrangement of an N-allyl vinyl amine, which is a nitrogen-containing 1,5-diene system. A key strategy for generating the required rearrangement precursor involves the addition of an organometallic reagent to an appropriate electrophile.
This synthetic approach can be initiated by the reaction of an N-allylaniline derivative with an aldehyde or ketone. To facilitate the formation of the vinyl amine moiety in situ, an organometallic reagent, such as a vinyl Grignard (e.g., vinylmagnesium bromide) or a vinyllithium species, is added. This addition to an imine or a related precursor formed from the aniline derivative generates an intermediate that contains both the N-allyl group and the newly formed vinyl group, setting the stage for the 3-aza-Cope rearrangement.
The subsequent rearrangement is typically thermally induced and proceeds through a six-membered, chair-like transition state. This process leads to the formation of a γ,δ-unsaturated carbonyl compound or a related structure, effectively creating a new carbon-carbon bond at the ortho position of the aniline ring. This method provides a regioselective route to ortho-allylated aniline derivatives. The reaction can be influenced by factors such as temperature and the use of Lewis acids, which can sometimes accelerate the rearrangement.
Catalytic Allylation of Anilines
Direct allylation of anilines is a fundamental transformation for synthesizing N-allyl and C-allyl anilines. While classical methods often require harsh conditions, modern catalytic approaches provide milder and more selective alternatives. These reactions can be catalyzed by various transition metals, including palladium and iron, which facilitate the substitution of an allylic substrate with the aniline nucleophile.
A significant challenge in the allylation of anilines is controlling the regioselectivity, as the reaction can occur at the nitrogen atom (N-allylation) or at the aromatic ring (C-allylation, typically at the ortho or para positions). The outcome is often dependent on the catalyst, ligands, solvent, and temperature.
A notable metal-free approach to the catalytic allylation of anilines utilizes imidazolium halide salts. Research has shown that 1,3-bis(carboxymethyl)imidazolium halides can effectively catalyze the reaction between anilines and allylic alcohols, offering remarkable control over regioselectivity by simply changing the halide counter-anion.
This catalytic system demonstrates that the imidazolium counterion plays a decisive role in directing the outcome of the reaction.
Imidazolium chloride selectively promotes the formation of the N-allylaniline .
Imidazolium bromide directs the reaction to yield the 2-allylaniline (B3051291) (ortho-allylation).
Imidazolium iodide favors the formation of the 4-allylaniline (para-allylation).
This tunable regioselectivity provides a highly versatile and sustainable method for preparing specific allylaniline isomers from the same set of starting materials under solvent-free conditions. The catalysts are straightforward to prepare and can be recycled, adding to the method's efficiency and environmental friendliness.
Table 2: Regioselectivity in Imidazolium Halide-Catalyzed Allylation of Aniline Data synthesized from findings reported in scientific literature.
| Imidazolium Catalyst | Predominant Isomer | Position of Allylation |
|---|---|---|
| 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl) | N-allylaniline | Nitrogen |
| 1,3-bis(carboxymethyl)imidazolium bromide (bcmim-Br) | 2-allylaniline | Ortho-carbon |
Salt Formation from Free Base
The final step in the synthesis of this compound is the conversion of the free base, 2-(allyloxy)aniline, into its corresponding hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability and water solubility, which is often desirable for handling and subsequent applications.
The procedure typically involves dissolving the purified 2-(allyloxy)aniline free base in a suitable organic solvent, such as diethyl ether, isopropanol, or ethanol. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (e.g., HCl in ether or isopropanol), is then added to the aniline solution, usually with stirring. The reaction is an exothermic acid-base neutralization.
Upon addition of the acid, the hydrochloride salt precipitates from the solution. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting material or excess acid, and dried under vacuum to yield the final this compound product. The purity can be confirmed by melting point analysis and spectroscopic methods.
Chemical Reactivity and Transformative Organic Reactions
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 2-(allyloxy)aniline (B49392) is electron-rich due to the strong electron-donating effects of the amino (-NH₂) and allyloxy (-OCH₂CH=CH₂) groups. Both groups are ortho-, para-directing, meaning they activate the positions 2, 4, and 6 relative to their own positions for electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) reactions on this molecule are generally facile. However, the high reactivity can sometimes lead to multiple substitutions or side reactions. nih.govacademie-sciences.fr In the hydrochloride form, or under strong acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This duality in reactivity allows for strategic control over the substitution pattern. sci-hub.sersc.org
Nitration Pathways
The nitration of aniline (B41778) derivatives is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the aromatic ring. Direct nitration of anilines with a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be problematic, often leading to a mixture of ortho, meta, and para isomers, along with significant oxidative degradation of the starting material. rsc.orgchempanda.com The formation of the meta product is a direct consequence of the protonation of the amino group in the strongly acidic medium. sci-hub.se
To achieve greater control and selectivity, the amino group is typically protected, for instance by acetylation, before nitration. This temporarily diminishes its activating influence and sterically hinders the ortho positions, favoring the formation of the para-nitro product. rsc.org
In a synthetic route involving a closely related compound, 2-allylphenol (B1664045) was nitrated using a sulfonitric mixture (HNO₃/H₂SO₄) at 0 °C. This reaction yielded a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol, demonstrating substitution at the positions activated by the hydroxyl group. researchgate.netnih.gov Following allylation of the phenolic hydroxyl to an allyloxy group, the resulting nitroaromatic compound can be further transformed. While direct nitration data for 2-(allyloxy)aniline is not extensively detailed in the cited literature, the principles of aniline chemistry suggest that a mixture of isomers would be expected, with the precise ratio depending on the reaction conditions.
Table 1: Nitration of a 2-Allylphenol Precursor
| Reactant | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| 2-Allylphenol | HNO₃ / H₂SO₄ | CH₂Cl₂, 0 °C, 30 min | 2-Allyl-6-nitrophenol & 2-Allyl-4-nitrophenol | 15% & 15% | researchgate.netnih.gov |
Sulfonation Pathways
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction of aniline with concentrated sulfuric acid typically requires heating and proceeds through the formation of anilinium hydrogen sulfate, which then rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. academie-sciences.frrsc.org
Modern methods for the sulfonylation of anilines have also been developed, offering alternatives to harsh acidic conditions. These include photoredox-catalyzed reactions with sulfinate salts and copper-catalyzed remote C-H sulfonylation, which can provide arylsulfone products with high regioselectivity. rsc.orgmdpi.com These methods could potentially be applied to 2-(allyloxy)aniline to achieve controlled sulfonylation.
Oxidation Reactions
The 2-(allyloxy)aniline molecule possesses multiple sites susceptible to oxidation: the amino group, the aromatic ring, and the allyl group's carbon-carbon double bond. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.
Formation of Quinones
Strong oxidation of anilines can lead to the formation of quinones. For instance, the oxidation of aniline itself with manganese dioxide (MnO₂) in the presence of sulfuric acid yields p-benzoquinone. google.comtardigrade.indoubtnut.com This transformation involves the oxidation of the aniline to an unstable intermediate that subsequently hydrolyzes to the corresponding quinone. It is plausible that the oxidation of 2-(allyloxy)aniline under similar conditions would lead to the formation of a substituted benzoquinone, although the allyl group may also react.
Electrochemical methods provide a greener alternative for the synthesis of quinones from phenolic precursors. The electrochemical oxidation of phenols proceeds via a phenoxonium cation, which can be trapped by a nucleophile like methanol (B129727) to form an acetal. Subsequent hydrolysis yields the quinone. nih.gov This approach could be adapted for derivatives of 2-(allyloxy)aniline.
Generation of Other Oxidized Derivatives
The oxidation of 2-(allyloxy)aniline is not limited to quinone formation. The amino group can be oxidized to other nitrogen-containing functional groups. Depending on the oxidant, anilines can be converted to nitroso, azoxy, or nitro compounds. mdpi.comorganic-chemistry.org For example, oxidation with reagents like dimethyldioxirane (B1199080) or certain peroxy acids can transform primary aromatic amines into their corresponding nitroarenes. mdpi.com
The allyl group is also prone to oxidation. Mild oxidizing agents like osmium tetroxide or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bond into a diol (a vicinal diol). Under stronger oxidative conditions (e.g., hot, concentrated KMnO₄), the allyl group can undergo oxidative cleavage, breaking the carbon-carbon double bond and forming carboxylic acids or ketones. rsc.org Furthermore, manganese dioxide has been shown to oxidize the N-alkyl groups of substituted anilines, for example, converting dimethylaniline into N-methylformanilide. rsc.org The complex reactivity of 2-(allyloxy)aniline towards oxidation means that a variety of products can be generated depending on the specific conditions employed.
Reduction Reactions
Reduction reactions are particularly relevant for derivatives of 2-(allyloxy)aniline, especially its nitrated forms. The reduction of a nitro group to a primary amino group is a fundamental transformation in organic synthesis, providing a route to polyamino aromatic compounds.
A wide array of reagents are effective for the reduction of aromatic nitro compounds to anilines. researchgate.net Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is highly efficient but may also reduce other functional groups like the allyl double bond.
Metal-Acid Systems: Combinations like iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl are classic and reliable methods for this reduction. researchgate.netrsc.org
Other Reducing Agents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also widely used for the chemoselective reduction of nitro groups.
In a specific example relevant to a derivative of 2-(allyloxy)aniline, the nitro group of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene was successfully reduced to the corresponding aniline. The reaction employed zinc powder and ammonium (B1175870) chloride in ethanol (B145695), affording the product in excellent yield. researchgate.netnih.gov This method is advantageous as it is generally milder than catalytic hydrogenation and less likely to affect the allyl group.
Table 2: Reduction of a Substituted 2-(Allyloxy)nitrobenzene
| Reactant | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl | Ethanol, Reflux, 1 h | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% | researchgate.netnih.gov |
Conversion to Simpler Aniline Derivatives
The transformation of 2-(Allyloxy)aniline hydrochloride into other aniline derivatives can be achieved through reactions targeting either the substituents or the aniline core itself. A key transformation for related substituted anilines involves the reduction of a nitro group to form the primary amine. For instance, in a multi-step synthesis starting from 2-allylphenol, a 2-allyl-4-bromo-6-nitrophenol intermediate is reduced to the corresponding aniline. nih.gov This highlights a common strategy where a nitro group, often used as a directing group for aromatic substitution, is subsequently converted to the amine functionality.
Another potential conversion involves the modification of the allyl group. Catalytic hydrogenation, for example, can reduce the allyl group to a propyl group, thus converting 2-(allyloxy)aniline to 2-(propoxy)aniline. While specific studies on this compound are not prevalent, the reduction of the allyl group in the related compound 2-allylaniline (B3051291) hydrochloride using methods like catalytic hydrogenation or lithium aluminum hydride yields simpler aniline derivatives.
A summary of representative transformations is presented below.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Fe, NH4Cl, EtOH/H2O | 3-allyl-2-(allyloxy)-5-bromoaniline | Nitro group reduction |
| 2-Allylaniline Hydrochloride (related compound) | LiAlH4 or Catalytic Hydrogenation | Simpler aniline derivatives | Reduction |
Nucleophilic Substitution Reactions Involving Allylic or Aniline Moieties
The this compound molecule presents two primary sites for nucleophilic substitution: the aniline nitrogen and the allylic carbon.
The aniline moiety, with its lone pair of electrons on the nitrogen atom, can act as a nucleophile. quora.com Aniline and its derivatives are known to participate in nucleophilic substitution reactions with suitable electrophiles. Kinetic studies on the reactions between allyl arenesulphonates and various anilines in acetonitrile (B52724) have shown that these proceed via an associative SN2 mechanism. rsc.org In such cases, the aniline nitrogen attacks the electrophilic carbon, displacing a leaving group.
Conversely, the allyl group can serve as an electrophile. Allylic halides are particularly effective substrates for SN2 reactions, reacting much faster than their saturated counterparts like propyl chloride. youtube.com The heightened reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent double bond. youtube.commasterorganicchemistry.com While the ether oxygen in 2-(allyloxy)aniline is not as good a leaving group as a halide, its departure can be facilitated under acidic conditions where it is protonated. This makes the allylic carbon susceptible to attack by nucleophiles. fiveable.me
The table below outlines the dual nucleophilic and electrophilic potential.
| Moiety | Role | Reaction Type | Example Reaction |
| Aniline | Nucleophile | SN2 | Reaction with allyl arenesulphonates rsc.org |
| Allyl Group | Electrophile | SN2' or SN2 | Reaction with strong nucleophiles after protonation of the ether oxygen youtube.comfiveable.me |
Reactions Specific to the Allyloxy Group
The allyloxy group (-O-CH₂-CH=CH₂) is central to the specific reactivity of the molecule, enabling intramolecular cyclizations and serving as a target for ether cleavage.
The ortho positioning of the allyloxy and amino groups is ideal for intramolecular cyclization reactions, a powerful strategy for synthesizing heterocyclic compounds. For example, 2-(allyloxy)aniline is a precursor for the synthesis of 2-substituted benzoimidazoles through radical-mediated reactions that form multiple new chemical bonds. researchgate.net
While direct cyclization involving the ether oxygen is one pathway, related systems demonstrate other possibilities. N-(2-alkynyl)anilines, for instance, undergo electrophilic cyclization to produce substituted quinolines. nih.gov Similarly, 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines can be cyclized to form carbazoles. nih.gov The synthesis of indole (B1671886) derivatives from 2-alkenylanilines via an oxidation-intramolecular cyclization-elimination sequence has also been reported. mdpi.com These examples underscore the utility of ortho-substituted anilines in constructing complex fused ring systems.
| Starting Material (or related compound) | Product | Key Feature |
| 2-(Allyloxy)aniline | 2-Substituted benzoimidazoles | Radical-mediated cascade cyclization researchgate.net |
| N-(2-alkynyl)anilines | Substituted quinolines | Electrophilic cyclization nih.gov |
| 2-(alkenylanilines) | Indole derivatives | Oxidation-cyclization-elimination cascade mdpi.com |
| 2-(diynyl)anilines | Carbazoles | Base-mediated intramolecular cyclization nih.gov |
The cleavage of the aryl ether bond is a significant transformation, often studied in the context of lignin (B12514952) depolymerization, as lignin contains similar β-O-4 aryl ether linkages. nih.govnih.gov Various catalytic systems have been developed for this purpose. A ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols proceeds via a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov Similarly, a synergistic Co–Zn/H-beta catalyst has been shown to efficiently cleave the aryl–ether linkages in lignin model compounds. rsc.org
The allyl group itself makes the ether bond susceptible to specific cleavage conditions, often used for deprotection in organic synthesis. organic-chemistry.org Allyl aryl ethers can be cleaved using a variety of reagents, including:
Palladium Catalysts: A combination of a palladium catalyst like Pd(PPh₃)₄ with a hydride source such as polymethylhydrosiloxane (B1170920) (PMHS) can deprotect allyl ethers. organic-chemistry.org Palladium on carbon (Pd/C) under basic conditions is also effective for cleaving allyl aryl ethers. organic-chemistry.org
Samarium(II) Iodide: SmI₂ in the presence of water and an amine provides a method for the selective cleavage of unsubstituted allyl ethers. organic-chemistry.org
Acid-Catalyzed Cleavage: Under acidic conditions, the ether oxygen is protonated, facilitating the cleavage of the C-O bond to form a stabilized allyl cation and a phenol. fiveable.menih.gov
| Cleavage Method | Reagent(s) | Mechanism/Key Aspect |
| Catalytic Hydrogenolysis | RuH₂(CO)(PPh₃)₃ | Tandem dehydrogenation/reductive ether cleavage nih.gov |
| Catalytic Cleavage | Co–Zn/H-beta catalyst | Synergistic Lewis acid and hydrogenation metal catalysis rsc.org |
| Palladium-Catalyzed Deprotection | Pd(0) and hydride source (e.g., PMHS) | Involves formation of a π-allyl-palladium complex organic-chemistry.org |
| Acid-Catalyzed Cleavage | H₂SO₄ | Protonation of ether oxygen followed by SN1-type cleavage nih.gov |
Applications in Advanced Organic Synthesis
Precursor for Chiral Indoline (B122111) Synthesis
Chiral indolines are significant structural motifs found in many biologically active compounds and pharmaceuticals. The synthesis of these molecules in an optically pure form is a key goal in medicinal chemistry. While direct literature detailing the use of 2-(allyloxy)aniline (B49392) hydrochloride for chiral indoline synthesis is specific, its structural components make it a plausible precursor. The presence of the aniline (B41778) nitrogen and the ortho-allyl group provides the necessary atoms for a cyclization reaction.
Strategies for synthesizing chiral indolines often involve the asymmetric hydrogenation of a pre-formed indole (B1671886) ring. rsc.org A potential pathway could involve the intramolecular cyclization of an allyloxyaniline derivative, followed by an asymmetric reduction to establish the desired stereocenter. The synthesis of optically active indolines has been achieved through methods like kinetic resolution, where one enantiomer of a racemic mixture is selectively reacted, leaving the other enriched. nih.gov Furthermore, (S)-indoline itself has been used as a chiral auxiliary to guide the stereoselective synthesis of other molecules, such as 1,2-amino alcohols, highlighting the importance of chiral indoline structures in asymmetric synthesis. nih.gov
Building Block for Complex Organic Molecules
In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. nih.gov Aniline and its derivatives are considered fundamental building blocks, crucial for developing pharmaceuticals and materials like dyes. mdpi.com 2-(Allyloxy)aniline hydrochloride fits this role perfectly. Its aniline core can undergo a variety of substitution reactions, while the allyl group offers a reactive handle for additions, cyclizations, and cross-coupling reactions.
A notable example is the reported four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, which starts from 2-allylphenol (B1664045). mdpi.comnih.gov In this process, an allyloxyaniline moiety is constructed and serves as a key intermediate, demonstrating its utility as a foundational piece for creating more highly functionalized and complex aniline derivatives. mdpi.comnih.gov These more elaborate molecules are designed for specific research purposes, such as studying reaction mechanisms or as precursors for biologically active compounds. mdpi.comnih.gov The synthesis of chiral branched allylamines, which are also valuable building blocks, further underscores the importance of the allylamine (B125299) structural unit in creating complex, value-added molecules. rsc.org
Intermediates in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. Aniline and its derivatives are key intermediates in the chemical industry for these purposes. The hydrochloride form, like aniline hydrochloride, is often preferred for its stability and ease of handling during multi-step syntheses. chemeo.comcarlroth.comyoutube.com
This compound serves as a vital intermediate in the synthesis of more complex molecules where the allyloxy and amino groups are sequentially or selectively modified. For instance, the free amino group can be protected while a reaction is performed on the allyl group, or vice-versa. This allows for the precise construction of target molecules with specific functional group arrangements, a hallmark of fine chemical synthesis. The compound's role as an intermediate is critical for developing new therapeutic agents and specialized polymeric materials.
Role in Copper-Catalyzed C–N Coupling Reactions (based on related structures)
Copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) bonds, which are ubiquitous in pharmaceuticals and other functional materials. grantome.com The Ullmann condensation, a classic example, involves the coupling of an amine with an aryl halide in the presence of copper. acs.org Modern advancements have led to milder and more efficient copper-catalyzed methods.
Given its aniline structure, this compound is a suitable substrate for such reactions. In a typical copper-catalyzed C–N coupling, the aniline nitrogen acts as a nucleophile, attacking an aryl halide or another electrophile. mdpi.com The general mechanism often involves the oxidative addition of an aryl halide to a Cu(I) complex, followed by reductive elimination to form the C–N bond and regenerate the catalyst. mdpi.comnih.gov
Research has demonstrated the successful copper-catalyzed coupling of various aniline derivatives with aryl halides, and even the use of visible light to promote these reactions under mild conditions. acs.orgnih.gov While alkyl amines can sometimes be more reactive than anilines, specific ligands can be used to facilitate the coupling of anilines at lower temperatures. mdpi.com The functional groups on this compound would likely be tolerated in many of these systems, allowing it to be coupled with a wide range of partners to create diarylamines or N-aryl heterocycles, further expanding its synthetic utility.
Catalysis Research Involving 2 Allyloxy Aniline Hydrochloride and Analogues
Ligand Precursor in Transition Metal Catalysis (e.g., Rhodium, Cobalt Systems)
While specific documented instances of 2-(allyloxy)aniline (B49392) hydrochloride being used directly as a ligand for rhodium and cobalt catalysis are not widespread in the reviewed literature, its structural motifs are common in ligand design. Aniline (B41778) derivatives are frequently employed in the synthesis of ligands for transition metals, often through condensation reactions to form imines. mdpi.comseahipublications.orgresearchgate.net The nitrogen atom of the aniline can act as a coordinating atom, while the allyloxy group offers a secondary binding site (the ether oxygen or the C=C bond), potentially allowing it to act as a bidentate N,O-ligand.
The formation of chelate complexes with metals like rhodium and iridium is well-established for ligands containing both nitrogen and oxygen donors, such as amino acidates, which form stable pseudo-octahedral complexes. researchgate.net In principle, 2-(allyloxy)aniline could coordinate in a similar bidentate fashion. Alternatively, it could act as a monodentate ligand through the nitrogen atom, leaving the allyl group available for further reaction or electronic modulation of the metal center. This versatility makes it a potential precursor for synthesizing more complex, tailored ligands for specific catalytic applications in areas like hydroformylation or asymmetric hydrogenation, where rhodium and cobalt systems are prevalent.
Substrate in Olefin Polymerization Catalytic Systems (e.g., Postmetallocene Catalysts)
The incorporation of polar functional groups into polyolefins is a major goal in polymer chemistry, aiming to enhance properties like adhesion, printability, and compatibility. nih.govmdpi.com However, the direct copolymerization of ethylene (B1197577) with polar vinyl monomers is challenging for traditional early transition metal catalysts (e.g., Ziegler-Natta, metallocene), which are often poisoned by the heteroatoms of the polar group. mdpi.comresearchgate.net
The development of late transition metal and post-metallocene catalysts has opened new avenues for this purpose. researchgate.netresearchgate.net These systems, often based on metals like nickel, palladium, or hafnium, exhibit lower oxophilicity and thus greater tolerance to functional groups. mdpi.comresearchgate.netmdpi.com Research has demonstrated the successful copolymerization of ethylene with polar monomers such as allyl alcohol, allylacetic acid, and various acrylics using specially designed nickel and palladium complexes. nih.gov
While 2-(allyloxy)aniline hydrochloride is not a commonly cited comonomer, its analogues provide strong evidence for its potential in this area. The presence of both an allyl group for polymerization and a polar aniline group makes it a candidate for creating functionalized polyolefins. Studies using various aniline derivatives to synthesize α-diimine nickel catalysts have been successful in ethylene polymerization. seahipublications.orgresearchgate.net The key challenge remains managing the reactivity of the protic N-H group, which can be addressed by using protective groups or catalyst systems specifically designed to tolerate protic functionality. nih.gov
| Catalyst Type | Metal Center | Polar Monomer | Key Findings | Reference |
|---|---|---|---|---|
| Tetranuclear Salicylaldiminato | Nickel (Ni) | Allyl Alcohol, Vinyl Acetic Acid | Efficiently copolymerized ethylene with protic monomers, enabled by Ni-Ni synergistic effects. | nih.gov |
| α-Diimine | Nickel (Ni) | Undecenyl Alcohol (U-OH) | Highly tolerant to polar comonomers, producing high-molecular-weight functional polyethylene. | researchgate.net |
| Phosphine-Sulfonate | Nickel (Ni) | Allyl Chloride (ACl), Methyl Acrylate (MA) | Catalyzed ethylene copolymerization with various polar monomers, achieving high activities. | mdpi.com |
| Pincer-type [C,N,N] | Hafnium (Hf) | (Used for olefin polymerization, aniline derivatives in ligand) | Flagship post-metallocene catalysts known for high performance in olefin polymerization. | mdpi.com |
Mechanistic Investigations of Catalytic Processes
Mechanistic studies have shown that aniline derivatives can participate in catalytic cycles via radical intermediates. Specifically, 2-(allyloxy)aniline can undergo reactions involving the formation of an N-radical through hydrogen atom abstraction from the amine group by another radical species. researchgate.net This N-radical can then participate in subsequent transformations.
A closely related process is the radical-triggered cascade cyclization observed in analogues like 2-(allyloxy)arylaldehydes. researchgate.net In these reactions, a radical (e.g., an alkoxycarbonyl radical) adds to the aldehyde, initiating a cascade that involves the cyclization of the allyl group. This demonstrates the propensity of the 2-(allyloxy)aryl scaffold to undergo radical cyclization, a powerful tool for constructing complex heterocyclic structures. Similar radical-initiated cyclizations are seen in N-(2-alkynyl)anilines, which proceed through arylselenyl radicals to form quinolines, further highlighting the reactivity of the aniline moiety in radical processes. nih.gov These pathways are crucial in transition-metal-free systems, often initiated by light, where a donor-acceptor complex between the aniline and an aryl halide can lead to the formation of reactive aryl radical intermediates. rsc.org
| Substrate | Radical Type / Initiator | Process | Product | Reference |
|---|---|---|---|---|
| 2-(Allyloxy)aniline | Chloro Radical | Hydrogen atom abstraction | N-radical intermediate for benzoimidazole synthesis | researchgate.net |
| 2-(Allyloxy)arylaldehydes | Alkoxycarbonyl Radical | Cascade radical cyclization | Ester-containing chroman-4-ones | researchgate.net |
| N-(2-Alkynyl)anilines | Arylselenyl Radical (from CuCl2/air) | Cascade cyclization | 3-Selenylquinolines | nih.gov |
| 2-Isocyanobiaryls | Visible Light (Metal-free) | Radical cascade via 1,5-hydrogen atom transfer | Phenanthridines | rsc.org |
Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions. wikipedia.org Oxidative addition involves the metal center's oxidation state and coordination number increasing, typically by two. wikipedia.orglibretexts.org For a substrate like 2-(allyloxy)aniline, several oxidative addition pathways are conceivable.
One prominent pathway involves the allylic group. The oxidative addition of allylic electrophiles (e.g., allyl acetates or halides) to low-valent cobalt and nickel complexes has been studied, proceeding through a coordination-ionization type transition state to form a π-allyl-metal complex. nih.gov Similarly, allyl chloride readily adds to iridium(I) complexes. rsc.org This suggests that the C-O bond of the allyloxy group in 2-(allyloxy)aniline could potentially be activated by a low-valent metal center.
Another possibility is the activation of the N-H or a C-H bond. While less common for anilines themselves without directing groups, the oxidative addition of amines to late transition metals can occur. wikipedia.org Palladium-catalyzed oxidative cyclization of aniline-tethered substrates has been shown to proceed via an aminopalladation intermediate, which is conceptually related to an oxidative addition event. rsc.org The subsequent reductive elimination step, the microscopic reverse of oxidative addition, would then form the final product and regenerate the active catalyst.
Polymer Chemistry Applications
Monomer for Polymeric Material Synthesis
2-(Allyloxy)aniline (B49392) hydrochloride is utilized as a monomer for the synthesis of novel polymeric materials. bldpharm.com The primary method for polymerization is chemical oxidative polymerization, a common technique for aniline (B41778) and its derivatives. researchgate.netnih.gov In this process, the monomer, 2-(allyloxy)aniline hydrochloride, is dissolved in an acidic aqueous medium. nih.gov An oxidizing agent, typically ammonium (B1175870) persulfate (APS), is then introduced to initiate the polymerization reaction. researchgate.netresearchgate.net
Table 1: Typical Conditions for Oxidative Polymerization of Aniline Monomers
| Parameter | Condition | Rationale |
| Monomer | Aniline Hydrochloride Salt | Provides the monomer unit and ensures an acidic medium for doping. researchgate.netnih.gov |
| Solvent | Aqueous Acid (e.g., HCl) | Maintains a low pH (< 2) to facilitate the formation of the conductive emeraldine (B8112657) salt. researchgate.netnih.gov |
| Oxidant | Ammonium Persulfate (APS) | A common and effective initiator for the oxidative coupling of aniline monomers. researchgate.netresearchgate.net |
| Temperature | 0–25 °C | Lower temperatures are often used to control the reaction rate and prevent over-oxidation or decomposition of the polymer. youtube.com |
Preparation of Substituted Polyaniline Derivatives
The polymerization of this compound directly yields a substituted polyaniline derivative, specifically poly(2-(allyloxy)aniline). niscpr.res.in The key feature of this polymer is the presence of the allyloxy group (–O–CH₂–CH=CH₂) attached to the ortho position of each aniline unit in the polymer backbone. researchgate.net
This substitution significantly influences the material's properties compared to unsubstituted polyaniline. The introduction of the bulky allyloxy group can increase the spacing between polymer chains, which weakens interchain interactions. niscpr.res.in A primary advantage of this substitution is the enhanced solubility of the resulting polymer in common organic solvents, which is a significant limitation for the highly intractable parent polyaniline. researchgate.netrroij.com This improved processability allows for the casting of films and the fabrication of various polymer structures. rsc.org The synthesis methodology is analogous to that used for other ortho-substituted anilines. nih.govrsc.org
Cross-linking Agent in Co-polymerization Systems
The allyl group within the 2-(allyloxy)aniline monomer provides a reactive site that can be exploited for cross-linking. This functionality allows for the creation of robust, three-dimensional polymer networks. Cross-linking can be achieved through two primary strategies:
Co-polymerization: this compound can be co-polymerized with other monomers. While the homopolymerization of some allyl monomers can be challenging, their copolymerization is a viable strategy to incorporate reactive sites into a polymer chain. researchgate.net The allyl groups are then available for subsequent cross-linking reactions.
Post-polymerization Modification: After the synthesis of poly(2-(allyloxy)aniline) or a copolymer containing it, the pendant allyl groups can be cross-linked. A notable method for this is the thiol-ene "click" reaction, where a multifunctional thiol compound reacts with the allyl groups to form stable thioether linkages, effectively cross-linking the polymer chains. researchgate.net This approach is widely used to modify polymers containing allyl functionalities. The use of poly(allylamine) in forming crosslinked membranes further demonstrates the utility of allyl groups as reactive handles for creating network structures. researchgate.net
Table 2: Potential Cross-linking Strategies for Poly(2-(allyloxy)aniline)
| Strategy | Description | Potential Reactant | Resulting Linkage |
| Thiol-Ene Reaction | Post-polymerization reaction where a thiol adds across the allyl double bond, often initiated by UV light or a radical initiator. researchgate.net | Dithiol or multifunctional thiol (e.g., Dithiothreitol) | Thioether |
| Free-Radical Polymerization | The allyl groups participate in further polymerization with other vinyl or acrylic monomers during a copolymerization process. researchgate.net | Vinyl Monomers (e.g., Styrene, Acrylates) | Carbon-Carbon |
| Oxidative Coupling | In some conditions, allyl groups can undergo oxidative coupling reactions to form cross-links. | Oxidizing Agents | Varies (e.g., C-O-C) |
Precursor for Conductive Polymer Synthesis (based on related anilines)
Polyaniline is one of the most studied intrinsic conducting polymers, with its conductivity arising from a delocalized π-electron system in its doped, emeraldine salt form. nih.govyoutube.com The synthesis of poly(2-(allyloxy)aniline) from its hydrochloride salt via oxidative polymerization is a direct route to a potentially conductive polymer, as the process inherently produces the doped state. researchgate.netnih.gov
However, the electrical properties of substituted polyanilines are highly dependent on the nature and position of the substituent. The presence of a bulky group on the aniline ring, such as the allyloxy group, increases the steric hindrance and the distance between adjacent polymer chains. niscpr.res.in This increased separation can disrupt the π-stacking and interchain charge transport, which is crucial for high bulk conductivity. Consequently, while poly(2-(allyloxy)aniline) is synthesized as a conductive polymer, its conductivity is expected to be lower than that of unsubstituted polyaniline. niscpr.res.in This trade-off between improved solubility and reduced conductivity is a common theme in the chemistry of substituted conductive polymers. rroij.com
Table 3: Comparison of Unsubstituted vs. Substituted Polyaniline
| Property | Unsubstituted Polyaniline (PANI) | Substituted Polyaniline (e.g., Poly(2-(allyloxy)aniline)) | Scientific Rationale |
| Solubility | Insoluble in most common solvents. | Often soluble in organic solvents (e.g., DMF, NMP). researchgate.net | Substituents increase interchain distance, weakening interactions and allowing solvent penetration. niscpr.res.in |
| Processability | Poor, difficult to form films or fibers. | Good, can be solution-cast into films. rsc.org | Enhanced solubility allows for processing from solution. |
| Conductivity | High (in doped state). | Generally lower than PANI. | Steric hindrance from substituents disrupts polymer chain packing and hinders interchain charge hopping. niscpr.res.in |
| Structure | Relatively ordered, semi-crystalline regions. | More amorphous structure. | Substituents introduce disorder into the polymer backbone. niscpr.res.in |
Advanced Spectroscopic Characterization Techniques in Research
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion. nih.gov This accuracy allows for the determination of the elemental formula of a molecule, as the measured mass can be distinguished from other potential formulas with the same nominal mass. For 2-(Allyloxy)aniline (B49392), HRMS would be used to confirm its elemental composition of C₉H₁₁NO by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated exact mass. rsc.org This technique is invaluable for confirming the identity of newly synthesized compounds and differentiating between isomers. researchgate.netnih.gov
Table 3: HRMS Data for 2-(Allyloxy)aniline
| Ion | Elemental Formula | Calculated Exact Mass |
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0913 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is particularly useful for analyzing complex mixtures and assessing the purity of a sample. researchgate.net
In the analysis of 2-(Allyloxy)aniline hydrochloride, the sample would typically be neutralized to its free base form, 2-(Allyloxy)aniline, which is more volatile and suitable for GC analysis. The sample is injected into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrometer generates a mass spectrum for each component, which serves as a chemical "fingerprint." The spectrum of 2-(Allyloxy)aniline would show a molecular ion peak (M⁺) corresponding to its molecular weight (149.19 g/mol ) and a series of fragment ions resulting from the breakdown of the molecule. A characteristic fragmentation pattern would likely involve the loss of the allyl group, providing further structural confirmation. spectrabase.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential analytical technique for the characterization of this compound, providing valuable information about the presence and environment of its functional groups. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on the known spectra of its constituent parts: the aniline (B41778) ring, the allyl ether group, and the amine hydrochloride.
The formation of the hydrochloride salt significantly influences the IR spectrum, particularly the N-H stretching vibrations of the primary amine. In the free base, 2-(allyloxy)aniline, two distinct bands for the symmetric and asymmetric N-H stretches would be expected in the range of 3300-3500 cm⁻¹. wpmucdn.com However, upon protonation to form the anilinium chloride, these bands are replaced by a broad, strong absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the -NH₃⁺ group. nist.govchemicalbook.com
Other key functional groups also give rise to distinct signals. The C-H stretching vibrations of the aromatic ring are typically observed around 3030 cm⁻¹. researchgate.net The allyl group introduces several characteristic bands, including the =C-H stretching of the vinyl group above 3000 cm⁻¹, the C=C stretching vibration around 1645 cm⁻¹, and the out-of-plane bending vibrations (wagging) of the vinyl C-H bonds in the 910-995 cm⁻¹ region. wpmucdn.com
The ether linkage (Ar-O-C) is characterized by two asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found at a lower wavenumber, around 1020-1075 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. researchgate.net
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Anilinium (-NH₃⁺) | N-H Stretching (broad) | 2500 - 3000 |
| Aromatic Ring | C-H Stretching | ~3030 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Allyl Group | =C-H Stretching | >3000 |
| Allyl Group | C=C Stretching | ~1645 |
| Allyl Group | =C-H Bending (out-of-plane) | 910 - 995 |
| Aryl Ether | C-O-C Asymmetric Stretching | 1200 - 1275 |
| Aryl Ether | C-O-C Symmetric Stretching | 1020 - 1075 |
| Aromatic Amine | C-N Stretching | 1250 - 1360 |
This table is generated based on established infrared spectroscopy correlation tables and data for analogous compounds.
X-ray Diffraction Analysis for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
While specific crystallographic data for this compound has not been reported in the surveyed literature, an analysis would be expected to reveal key structural features. This would include the planarity of the benzene (B151609) ring, the conformation of the allyloxy side chain, and the ionic interaction between the positively charged anilinium group and the chloride anion. The crystal packing would likely be influenced by hydrogen bonding between the -NH₃⁺ group and the chloride ions, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com
In the absence of suitable single crystals for SCXRD, Powder X-ray Diffraction (PXRD) can be utilized. nih.gov PXRD is performed on a microcrystalline powder and produces a characteristic diffractogram, which serves as a fingerprint for a specific crystalline solid. units.it This technique is crucial for identifying different polymorphic forms of a substance, which can have distinct physical properties.
Computational Chemistry and Mechanistic Elucidation Studies
Theoretical Investigations of Reaction Pathways
Theoretical investigations into the reaction pathways of aniline (B41778) derivatives provide a foundational understanding of their chemical behavior. While specific studies on 2-(Allyloxy)aniline (B49392) hydrochloride are not extensively documented, research on similar substituted anilines offers valuable insights into potential reaction mechanisms. Computational methods, particularly DFT, are employed to map the potential energy surfaces of reactions, identifying transition states and intermediates to elucidate reaction mechanisms and predict kinetic and thermodynamic parameters. mdpi.comnih.gov
One area of significant interest is the study of radical reactions involving aniline derivatives. For instance, the intramolecular radical addition to substituted anilines has been investigated using DFT calculations. nih.gov These studies benchmark computational methods against experimental data for known radical cyclizations and then apply these methods to predict the feasibility and outcomes of new reactions. Key factors influencing the reaction pathways, such as the nature of substituents on the aniline ring and the nitrogen atom, can be systematically evaluated. nih.gov
Key Findings from Theoretical Reaction Pathway Analyses of Analogous Anilines:
Influence of Substituents: The electronic nature of substituents on the aromatic ring significantly impacts the activation barriers of reactions. Electron-donating groups, like the allyloxy group in 2-(allyloxy)aniline, can influence the electron density of the aniline ring, thereby affecting its reactivity in electrophilic aromatic substitutions and other transformations. chemistrysteps.com
Dispersion and Solvation Effects: Accurate theoretical models for radical addition reactions of aniline derivatives require the inclusion of corrections for London dispersion and solvation effects. nih.gov These corrections are crucial for obtaining results that are consistent with experimental observations.
Polarity Matching: In radical addition reactions, the polarity of the reacting species is a critical determinant of the reaction rate. A combination of an electrophilic radical and a nucleophilic arene generally leads to lower activation barriers and higher reaction rates. nih.gov This principle is opposite to that observed in Minisci-type reactions. nih.gov
A computational study on the reaction of 4-methyl aniline with hydroxyl radicals using the M06-2X and CCSD(T) methods provides a template for how the atmospheric degradation or synthetic transformations of 2-(allyloxy)aniline could be approached. mdpi.com Such studies calculate reaction rate coefficients and identify the major products by analyzing the energetics of different reaction channels, including hydrogen abstraction from the amino group or the aromatic ring. mdpi.com
Table 1: Representative Theoretical Data for Radical Addition to Substituted Anilines (Illustrative based on analogous systems)
| Reactant System (Analogous) | Computational Method | Calculated Parameter | Value | Reference |
| Phenyl-substituted hexenyl radical | PW6B95-D3 | Free Activation Barrier (ΔG‡) | ~11 kcal/mol | nih.gov |
| Methyl-substituted hexenyl radical | PW6B95-D3 | Free Activation Barrier (ΔG‡) | ~13 kcal/mol | nih.gov |
| 4-Methyl aniline + OH radical | M06-2X/6-311++G(3df,2p) | Total Rate Coefficient (300K) | ~2.5 x 10⁻¹⁰ cm³/s | mdpi.com |
This table is illustrative and based on data for analogous systems to demonstrate the type of information obtained from computational studies.
Elucidation of Ligand-Metal Interactions and Electronic Structure
The coordination of 2-(Allyloxy)aniline to metal centers is fundamental to its potential use in catalysis and materials science. While specific studies on 2-(Allyloxy)aniline hydrochloride complexes are limited, computational methods provide a powerful lens to examine the electronic structure and bonding in related aniline-metal complexes. DFT calculations are widely used to optimize the geometries of metal complexes, calculate vibrational frequencies, and analyze the nature of the metal-ligand bonds. researchgate.netmdpi.com
The electronic structure of aniline and its derivatives is characterized by the interaction of the nitrogen lone pair with the aromatic π-system. researchgate.net This interaction governs the molecule's properties as a ligand. Computational studies on substituted anilines reveal how different functional groups modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects their coordination properties and reactivity. umn.eduresearchgate.net
Key Aspects of Ligand-Metal Interactions and Electronic Structure from Analogous Systems:
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are used to dissect the metal-ligand bond into its constituent parts: electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. mdpi.comresearchgate.net This allows for a quantitative understanding of the bonding, revealing the relative contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. mdpi.comresearchgate.net
Electronic Properties: The electronic structure of the ligand, particularly the energy and localization of its frontier molecular orbitals (HOMO and LUMO), is crucial in determining the stability and reactivity of the resulting metal complex. researchgate.net The allyloxy group in 2-(allyloxy)aniline is expected to influence these properties through both inductive and resonance effects.
Geometric Parameters: DFT calculations can accurately predict bond lengths and angles in metal complexes, providing insights into the coordination geometry around the metal center. mdpi.com For aniline derivatives, the coordination can occur through the nitrogen atom and potentially through the π-system of the aromatic ring or the allyl group.
Table 2: Illustrative Computational Data for Aniline and its Derivatives
| Compound/System (Analogous) | Computational Method | Calculated Property | Value | Reference |
| Aniline | BPW91/MIDI! | Aqueous One-Electron Oxidation Potential | 0.82 V | umn.edu |
| 4-Methoxyaniline | BPW91/MIDI! | Aqueous One-Electron Oxidation Potential | 0.61 V | umn.edu |
| Au(I) with Thiourea Ligand | DFT/EDA | Orbital Interaction Energy | -100 to -150 kcal/mol | mdpi.com |
| Aniline | DFT(B3LYP)/6-311+G(d,p) | HOMO-LUMO Gap | ~5.5 eV | researchgate.net |
This table is illustrative and based on data for analogous systems to demonstrate the type of information obtained from computational studies.
Predictive Modeling for Synthetic Transformations
Computational chemistry is increasingly used not only to explain experimental observations but also to predict the outcomes of synthetic transformations. For a molecule like this compound, predictive modeling can be employed to design more efficient synthetic routes to its derivatives or to forecast its reactivity in various chemical environments. acs.org
One approach involves developing quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), where computational descriptors are correlated with experimental outcomes. For instance, the oxidation potentials of a series of substituted anilines have been successfully correlated with their computed HOMO energies. umn.edu Such models can then be used to predict the oxidation potential of new aniline derivatives, including 2-(allyloxy)aniline.
The intramolecular radical addition to aniline derivatives serves as another example where computational modeling can be predictive. nih.gov By calculating the free energy barriers for the cyclization of various substituted aniline radicals, researchers can predict which substrates are likely to undergo the reaction efficiently. nih.gov These predictive models can significantly accelerate the discovery and optimization of new synthetic methods.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized anilines is a cornerstone of organic chemistry, driven by their widespread use as precursors to dyes, polymers, and pharmaceuticals. nih.govresearchgate.net While traditional methods often rely on the nitration of an aromatic ring followed by reduction, contemporary research is focused on developing more efficient, selective, and sustainable alternatives. researchgate.net
Future synthetic strategies for 2-(Allyloxy)aniline (B49392) hydrochloride are likely to move beyond multi-step sequences that may involve harsh reagents or produce significant waste. A key area of development is the direct C-H amination of arenes, although challenges in controlling regioselectivity remain. researchgate.net More practical approaches may involve transition-metal-catalyzed cross-coupling reactions. For instance, methods like the Buchwald-Hartwig amination, which couples an amine with an aryl halide, could be adapted. organic-chemistry.org A potential route could start with 2-allyloxyphenol, convert the hydroxyl group to a triflate or halide, and then perform a palladium-catalyzed amination using an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide. organic-chemistry.org
In a related synthesis of a more substituted analog, 3-allyl-2-(allyloxy)-5-bromoaniline, researchers employed a four-step sequence starting from commercially available 2-allylphenol (B1664045). nih.govmdpi.com This process involved nitration, selective bromination, allylation of the phenolic hydroxyl group, and finally, reduction of the nitro group to the aniline (B41778). mdpi.com
Table 1: Comparative Synthesis of a 2-(Allyloxy)aniline Derivative
| Step | Reaction | Reagents | Key Feature |
|---|---|---|---|
| 1 | Nitration | Sulfonitric mixture (HNO₃/H₂SO₄) | Introduction of the nitro group. mdpi.com |
| 2 | Bromination | N-bromosuccinimide (NBS) | Regioselective halogenation. mdpi.com |
| 3 | Allylation | Allyl bromide | Formation of the allyloxy ether linkage. mdpi.com |
| 4 | Reduction | Zn, NH₄Cl | Conversion of nitro group to the target aniline. mdpi.com |
This table outlines the synthesis for 3-allyl-2-(allyloxy)-5-bromoaniline, a protocol whose principles could be adapted for 2-(Allyloxy)aniline hydrochloride.
Future research will likely focus on improving the sustainability of such routes by exploring biocatalysis, mechanochemical methods that reduce solvent use, and continuous flow processes that offer better control and safety for potentially hazardous reactions. nih.govmit.edu
Exploration of Unexplored Reactivity Modes and Applications
The bifunctional nature of this compound—possessing both a nucleophilic aniline group and a reactive allyl group—opens the door to a wide array of chemical transformations. The aniline moiety is a classical precursor for diazotization reactions, allowing for its conversion into a wide range of other functional groups. It is also a key component in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, quinolines, and other structures of medicinal importance. nih.govresearchgate.net
The allyl group offers a distinct set of reactive possibilities. It can undergo:
Claisen Rearrangement: Although the starting material is an ether, under thermal or catalytic conditions, rearrangement could occur to install the allyl group onto the benzene (B151609) ring, a classic C-C bond-forming reaction. nih.gov
Oxidation and Cleavage: The double bond can be oxidized to form diols, epoxides, or cleaved to yield aldehydes.
Addition Reactions: The alkene is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydroboration.
Cross-Metathesis: Olefin metathesis provides a powerful tool for C-C bond formation, allowing the allyl group to be coupled with other alkenes to build more complex structures.
A significant frontier is the exploration of radical-mediated reactions. The intramolecular translocation of groups is a powerful tool for site-selective functionalization, and the allyl group could potentially participate in such radical cascade reactions to form complex polycyclic systems. researchgate.net The development of photocatalytic methods could also unlock new reactivity pathways, enabling transformations under mild, metal-free conditions. researchgate.net
Advanced Materials Design and Synthesis (e.g., in Polymer Science, Sensor Technologies)
Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.govresearchgate.net The polymerization of aniline hydrochloride, typically initiated by an oxidizing agent like ammonium (B1175870) persulfate (APS), results in a polymer with a conjugated backbone responsible for its electrical conductivity. nih.gov
The presence of the allyloxy group in this compound offers a unique advantage for materials design. This pendant functional group can be exploited in several ways:
Post-Polymerization Modification: The allyl group serves as a reactive handle for further chemical modification of the polymer. For example, "click" chemistry, such as the thiol-ene reaction, could be used to attach a wide variety of functional molecules, tailoring the polymer's properties for specific applications.
Cross-linking: The double bonds of the allyl groups can be used to cross-link the polymer chains, either thermally or photochemically. This would transform the material from a soluble or dispersible polymer into a robust, insoluble network, which could be useful for creating stable films, coatings, or hydrogels.
Solubility and Processability: The allyloxy group can improve the solubility of the resulting polyaniline derivative in common organic solvents, facilitating its processing into thin films and other forms required for electronic devices.
Beyond conducting polymers, aniline derivatives are crucial in the synthesis of dyes and pigments. nih.gov The specific chromophoric properties imparted by the allyloxy substituent could be explored for the creation of novel colorants. Furthermore, the molecule could serve as a ligand for metal-organic frameworks (MOFs) or as a monomer for covalent organic frameworks (COFs), where the functional group could influence pore size and chemical environment within the material. bldpharm.com
Integration into Complex Multistep Organic Synthesis
The true value of a building block like this compound is realized in its ability to be integrated into the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. nih.gov Anilines are key intermediates in medicinal chemistry, forming the core of numerous drug structures. mdpi.com
The strategic placement of the amino and allyloxy groups in an ortho relationship provides a powerful platform for constructing heterocyclic systems. For example, it can be a precursor for:
Benzoxazines: Cyclization involving the aniline nitrogen and the ortho position could lead to this class of heterocyclic compounds.
Substituted Indoles: Through reactions that involve the aniline and the allyl group, various substituted indole (B1671886) scaffolds could potentially be accessed.
Quinolines: One-pot reactions involving anilines, aldehydes, and alkynes can lead to the formation of highly substituted quinolines, a privileged scaffold in drug discovery. nih.gov
The allyl group can also function as a protecting group for the ortho-phenolic position, which can be deprotected later in a synthetic sequence to reveal a hydroxyl group. This strategy adds to the molecule's versatility. The development of one-pot, multistep synthetic sequences is a major goal in modern organic chemistry, aiming to improve efficiency and reduce waste. nih.gov The dual reactivity of this compound makes it an excellent candidate for such processes, where both the aniline and the allyl group could be functionalized in a single continuous operation, potentially using flow chemistry techniques for enhanced control over reactive intermediates. mit.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Allyl-2-(allyloxy)-5-bromoaniline |
| 2-Allylphenol |
| Ammonium persulfate |
| Aniline |
| Aniline hydrochloride |
| Benzimidazole |
| Benzoxazine |
| Buchwald-Hartwig amination |
| Indole |
| Lithium bis(trimethylsilyl)amide |
| N-bromosuccinimide |
| Polyaniline |
| Quinoline |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(Allyloxy)aniline hydrochloride, and how do their yields compare under optimized conditions?
- Answer : Two main synthetic pathways are documented:
- Method A : Aniline protection/deprotection route, involving sequential protection of the amine group, allylation, and deprotection. This method often suffers from lower yields (~40-50%) due to side reactions during deprotection .
- Method B : Nitro group reduction route, starting with nitrophenol derivatives. Nitrophenol is allylated, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. This method achieves higher yields (~70-80%) and avoids unstable intermediates .
- Recommendation : Method B is preferred for scalability and efficiency.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies allyloxy substitution patterns (e.g., δ 5.8–6.1 ppm for allylic protons) and confirms aromatic amine protonation in the hydrochloride form .
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch of ammonium) and 1250 cm⁻¹ (C-O-C ether linkage) validate structural features .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196.08) .
Q. What are the key solubility properties of this compound in common laboratory solvents, and how do they influence experimental design?
- Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic allyloxy group. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions is recommended to avoid protein denaturation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?
- Answer : Key strategies include:
- Temperature Control : Maintaining allylation reactions at 0–5°C minimizes oligomerization of the allyl group .
- Catalyst Selection : Using Pd/C with controlled H₂ pressure (2–3 atm) ensures selective nitro reduction without over-reduction .
- Solvent Optimization : Substituting THF with methanol in the final HCl salt formation step improves crystallinity and purity (>95%) .
Q. What strategies are employed to resolve contradictions in biological activity data observed across different enzyme inhibition studies?
- Answer : Discrepancies in IC₅₀ values (e.g., tyrosine kinase vs. phosphatase inhibition) may arise from:
- Solvent Effects : DMSO concentrations >1% can alter enzyme conformations. Standardize solvent content across assays .
- Protonation State : The hydrochloride salt’s ionic form may exhibit reduced membrane permeability in cell-based assays. Use freebase analogs for comparative studies .
- Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) to distinguish direct binding from off-target effects .
Q. How does the allyloxy substituent influence the compound's reactivity in nucleophilic aromatic substitution reactions compared to other alkoxy groups?
- Answer : The allyloxy group enhances electron density on the aromatic ring via resonance (+M effect), accelerating substitution at the ortho and para positions. However, its bulky nature sterically hinders reactions at the meta position. Compared to methoxy groups, allyloxy derivatives show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
